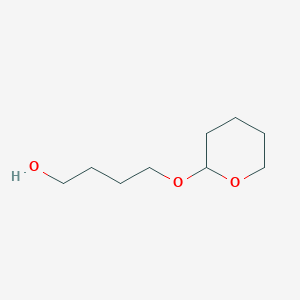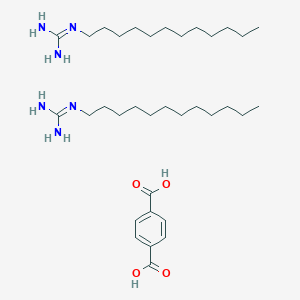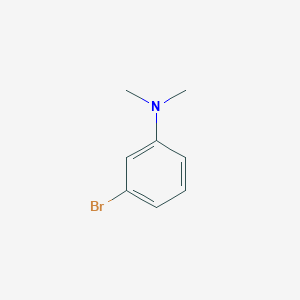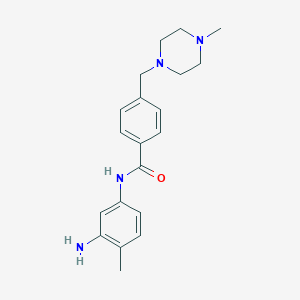
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
概要
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, involves complex organic reactions. For instance, Koroleva et al. (2011) described the synthesis of N-methylpiperazine series amides, highlighting methods that could be applicable to synthesizing compounds with similar structures (Koroleva et al., 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior. Saeed et al. (2010) characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing insights into the intramolecular interactions and crystal structure that could be similar in N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The work by Hebishy et al. (2020) on benzamide-based compounds offers an understanding of chemical reactions that could apply to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, including their potential antiviral activities (Hebishy et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Cao and Ghadiri (2023) explored the synthesis of N-(3-amino-4-methylphenyl)benzamide in a microreactor, revealing the impact of temperature and residence time on product yield, which indirectly provides insights into the physical properties of such compounds (Cao & Ghadiri, 2023).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are critical for their application in research and industry. The study by Demir et al. (2015) on the antioxidant activity of a benzamide derivative provides valuable information on the chemical properties that could be relevant to N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamides, highlighting their potential antioxidant properties (Demir et al., 2015).
科学的研究の応用
DNA Interactions
The compound "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide" shares structural similarities with known minor groove binders, such as Hoechst 33258. These compounds are known to bind strongly to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. Such interactions are critical for understanding the molecular basis of DNA recognition and binding, offering insights into rational drug design and the development of diagnostic tools for analyzing DNA sequences and structures (Issar & Kakkar, 2013).
Degradation Pathways
Investigations into the degradation pathways of organic compounds in environmental settings have highlighted the relevance of understanding the stability and transformation of chemical entities like "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide". Such studies contribute to our knowledge of pollutant degradation and the mitigation of environmental contamination (Qutob et al., 2022).
Antipsychotic Activity
The compound's structural analogues, particularly arylpiperazine derivatives, have been examined for their potential antipsychotic activities. These studies provide a foundation for understanding the pharmacological effects of "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide" and its potential application in treating psychiatric disorders. The exploration of these compounds includes understanding their receptor binding profiles, efficacy in animal models, and their potential for developing new therapeutic agents (Bruhwyler et al., 1997).
Antituberculosis Activity
Organotin complexes, including those structurally related to "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide", have shown significant antituberculosis activity. Such findings underscore the potential of these compounds in contributing to the development of new antituberculosis agents, highlighting the importance of metal complexes in medicinal chemistry (Iqbal et al., 2015).
特性
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJLDIHKTIMSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470878 | |
| Record name | N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | |
CAS RN |
581076-63-3 | |
| Record name | N-(3-Amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

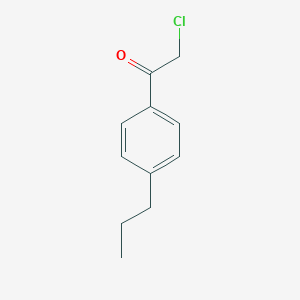

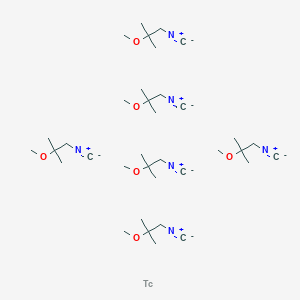
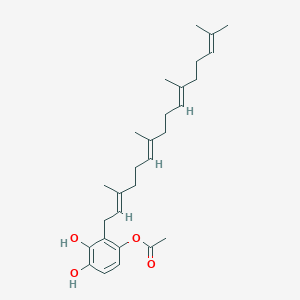


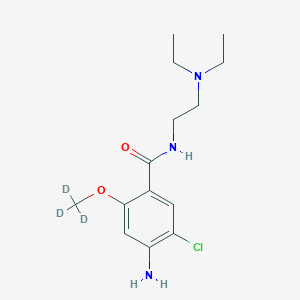

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

